![molecular formula C7H5BrClFO B2827232 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene CAS No. 1823372-35-5](/img/structure/B2827232.png)
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene
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Overview
Description
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is a chemical compound with the molecular formula C7H5BrClFO . It is a solid substance and is used according to the manufacturer’s directions .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and methoxy groups . The InChI code for this compound is 1S/C7H5BrClFO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is 239.47 . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
- IKK2 Inhibitor : 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene serves as a starting material in the synthesis of AZD3264, an inhibitor of nuclear factor κ-B kinase-2 (IKK2) . IKK2 plays a crucial role in inflammatory pathways, and its inhibition can have therapeutic implications for conditions like autoimmune diseases and cancer.
- Benzonorbornadiene Derivatives : Researchers use 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene as a reagent in the preparation of benzonorbornadiene derivatives . These compounds have interesting electronic properties and can be further functionalized for various applications.
- N-Fused Tricyclic Indoles : The compound can be employed in the synthesis of N-fused tricyclic indoles, which have applications in medicinal chemistry and materials science .
- Fluorinated Pyridines : Fluorinated pyridines play a crucial role in materials science. While not directly related to 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene, the synthesis of fluorinated pyridines often involves similar halogenated intermediates . These compounds find applications in OLEDs, liquid crystals, and other functional materials.
Medicinal Chemistry and Drug Development
Organic Synthesis
Fluorinated Building Blocks
Materials Science
Safety and Hazards
According to the safety data sheet, 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene has been classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of eye contact, it is advised to wash out immediately with water and seek medical attention if irritation continues . If skin or hair contact occurs, flush with running water and seek medical attention in event of irritation .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic system with an electrophile . The resulting changes can lead to the formation of various derivatives of benzene .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it undergoes. For instance, in free radical bromination, a hydrogen atom at the benzylic position is replaced with a bromine atom . This can result in the formation of a new compound with altered properties .
properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILRYFOVHOADOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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